molecular formula C9H9FN2O2S2 B3272337 3-Fluoro-4-(methylsulfonylamino)benzyl isothiocyanate CAS No. 565448-37-5

3-Fluoro-4-(methylsulfonylamino)benzyl isothiocyanate

Cat. No.: B3272337
CAS No.: 565448-37-5
M. Wt: 260.3 g/mol
InChI Key: MBBRHRTUVWEBBP-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methylsulfonylamino)benzyl isothiocyanate is a chemical compound characterized by its unique structure, which includes a fluorine atom, a methylsulfonylamino group, and an isothiocyanate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(methylsulfonylamino)benzyl isothiocyanate typically involves multiple steps, starting with the preparation of the benzylamine precursor. The fluorination of the benzene ring is achieved using a suitable fluorinating agent, followed by the introduction of the methylsulfonylamino group through a sulfonamide formation reaction. The final step involves the conversion of the amine group to an isothiocyanate using thiocyanate reagents under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(methylsulfonylamino)benzyl isothiocyanate can undergo various chemical reactions, including:

  • Oxidation: The isothiocyanate group can be oxidized to form thiocarbamates.

  • Reduction: The fluorine atom can be reduced to a hydrogen atom under specific conditions.

  • Substitution: The methylsulfonylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Thiocarbamates: Resulting from the oxidation of the isothiocyanate group.

  • Hydrogenated Compounds: Formed by the reduction of the fluorine atom.

  • Substituted Derivatives: Produced through nucleophilic substitution reactions.

Scientific Research Applications

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases, such as inflammation and oxidative stress-related conditions.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Fluoro-4-(methylsulfonylamino)benzyl isothiocyanate exerts its effects involves its interaction with specific molecular targets and pathways. The isothiocyanate group can react with thiols in proteins, leading to the formation of thiocarbamates, which can modulate enzyme activity and cellular signaling pathways. Additionally, the fluorine atom can influence the compound's binding affinity and selectivity towards biological targets.

Comparison with Similar Compounds

3-Fluoro-4-(methylsulfonylamino)benzyl isothiocyanate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Similar compounds include:

  • 4-Fluoro-3-(methylsulfonylamino)benzyl isothiocyanate: A structural isomer with a different arrangement of the fluorine and methylsulfonylamino groups.

  • 3-Fluoro-4-(methylsulfonylamino)benzylamine: A related compound without the isothiocyanate group, which exhibits different reactivity and biological activity.

Properties

IUPAC Name

N-[2-fluoro-4-(isothiocyanatomethyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O2S2/c1-16(13,14)12-9-3-2-7(4-8(9)10)5-11-6-15/h2-4,12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBRHRTUVWEBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)CN=C=S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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